molecular formula C13H17N3O B7808822 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide

Cat. No.: B7808822
M. Wt: 231.29 g/mol
InChI Key: QGMCNQJBFLTXPQ-UHFFFAOYSA-N
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Description

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains an amino group at the 6-position of the indole ring and a cyclopropylacetamide moiety attached to the nitrogen atom of the indole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction. Nitration of the indole ring with nitric acid yields the nitro derivative, which is then reduced to the corresponding amino compound using a reducing agent such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Attachment of the Cyclopropylacetamide Moiety: The final step involves the acylation of the amino group with cyclopropylacetyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can yield reduced derivatives, such as the conversion of the cyclopropylacetamide moiety to a cyclopropylmethylamine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Alkylated or acylated indole derivatives.

Scientific Research Applications

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe to study the function of indole-containing biomolecules and their interactions with proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and modulate their activity. Additionally, the cyclopropylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-6-aminoindoline
  • 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol
  • 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide

Uniqueness

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and binding affinity to molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-amino-2,3-dihydroindol-1-yl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-10-2-1-9-5-6-16(12(9)7-10)8-13(17)15-11-3-4-11/h1-2,7,11H,3-6,8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMCNQJBFLTXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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